molecular formula C16H13F2NO2 B268324 N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide

N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide

Cat. No. B268324
M. Wt: 289.28 g/mol
InChI Key: QDYXXNNPZYBMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide, also known as ADP355, is a synthetic compound that has shown promise in scientific research. It is a small molecule inhibitor of protein-protein interactions, specifically the interaction between the transcriptional coactivator CBP and the transcription factor CREB.

Mechanism of Action

N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide binds to a specific site on CBP, preventing its interaction with CREB. This results in a decrease in the transcriptional activity of CREB and its downstream targets. The exact mechanism by which N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide binds to CBP is not fully understood, but it is thought to involve hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the expression of genes involved in cell proliferation and survival. Additionally, N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide is its specificity for the CBP-CREB interaction. This allows for the study of this specific interaction without affecting other cellular processes. However, one limitation of N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the use of N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide in scientific research. One potential application is in the study of the role of CBP and CREB in cancer development and progression. Another potential application is in the development of therapeutics for inflammatory diseases. Additionally, N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide could be used to study the role of CBP and CREB in other cellular processes, such as memory formation and synaptic plasticity.

Synthesis Methods

The synthesis of N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The intermediate compounds are prepared through multiple reactions, including nitration, reduction, and substitution. The final coupling reaction involves the reaction of the intermediate compounds with each other to form N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide has been shown to have potential as a tool compound for studying the CBP-CREB interaction. This interaction is involved in a variety of cellular processes, including gene expression, cell differentiation, and cell proliferation. By inhibiting this interaction, N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide could be used to study the role of CBP and CREB in these processes.

properties

Product Name

N-[3-(allyloxy)phenyl]-2,4-difluorobenzamide

Molecular Formula

C16H13F2NO2

Molecular Weight

289.28 g/mol

IUPAC Name

2,4-difluoro-N-(3-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H13F2NO2/c1-2-8-21-13-5-3-4-12(10-13)19-16(20)14-7-6-11(17)9-15(14)18/h2-7,9-10H,1,8H2,(H,19,20)

InChI Key

QDYXXNNPZYBMGU-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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